N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Acetylcholinesterase inhibition Alzheimer's disease Neuroprotection

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a fully synthetic small-molecule (C19H19N3O6S, MW 417.44) belonging to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole core. The molecule combines a 2,4-dimethoxyphenyl substituent at the oxadiazole 5-position with a para-ethanesulfonyl benzamide moiety, a substitution pattern that places it within a biologically active scaffold family extensively studied for acetylcholinesterase and carbonic anhydrase inhibition.

Molecular Formula C19H19N3O6S
Molecular Weight 417.44
CAS No. 886939-32-8
Cat. No. B2501346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide
CAS886939-32-8
Molecular FormulaC19H19N3O6S
Molecular Weight417.44
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O6S/c1-4-29(24,25)14-8-5-12(6-9-14)17(23)20-19-22-21-18(28-19)15-10-7-13(26-2)11-16(15)27-3/h5-11H,4H2,1-3H3,(H,20,22,23)
InChIKeyQFYOEGODIMWHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide (CAS 886939-32-8): Core Structural Identity and Procurement Context


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a fully synthetic small-molecule (C19H19N3O6S, MW 417.44) belonging to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole core [1]. The molecule combines a 2,4-dimethoxyphenyl substituent at the oxadiazole 5-position with a para-ethanesulfonyl benzamide moiety, a substitution pattern that places it within a biologically active scaffold family extensively studied for acetylcholinesterase and carbonic anhydrase inhibition [1]. Its well-defined structure makes it a candidate for medicinal chemistry and chemical biology applications where precise modulation of the oxadiazole pharmacophore is required.

Why N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide Cannot Be Replaced by a Generic Oxadiazole Analog


Within the 1,3,4-oxadiazole family, even minor alterations in the substitution pattern can profoundly alter potency, selectivity, and pharmacokinetic profiles. The N-substituted sulfonyl amide series (6a–j) demonstrates this: despite sharing a common core, individual derivatives exhibit a wide range of KI values against AChE (23.11–52.49 nM), hCA I (18.66–59.62 nM), and hCA II (9.33–120.80 nM) [1]. Compounds 6a, 6d, and 6h were the only members identified as orally bioavailable, highly selective, and brain-penetrant [1]. Generic substitution with a structurally similar analog—such as one bearing a different aryl group or sulfonyl moiety—risks losing these specific, hard-won properties. Rigorous, comparator-driven selection is therefore essential for any research or industrial application.

Quantitative Differentiation Guide for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide Against Closest Analogs


Acetylcholinesterase (AChE) Inhibition Potency: Class-Level Benchmarking Against the N-Substituted Sulfonyl Amide Series

In the N-substituted sulfonyl amide series (6a–j) reported by Gulec et al., AChE inhibitory activity ranged from KI = 23.11 to 52.49 nM [1]. While the exact KI value for this compound has not been published in a head-to-head study, its structural features—the 2,4-dimethoxyphenyl group and the ethanesulfonyl benzamide—align it with the most potent sub-group. This class-level inference suggests an AChE inhibitory potency comparable to, or potentially exceeding, the series median. Prospective users should verify this value through direct enzymatic assay against a selected comparator from the 6a–j series.

Acetylcholinesterase inhibition Alzheimer's disease Neuroprotection

Human Carbonic Anhydrase I (hCA I) Inhibition: Class-Level Potency Range

The same N-substituted sulfonyl amide series exhibited hCA I inhibition with KI values ranging from 18.66 to 59.62 nM [1]. The target compound's ethanesulfonyl group is hypothesized to enhance hydrogen-bonding interactions within the enzyme active site, potentially placing it in the lower half of this range. Without a dedicated comparative assay, this remains a class-level inference.

Carbonic anhydrase inhibition Antiglaucoma Antiepileptic

Human Carbonic Anhydrase II (hCA II) Inhibition: Potency and Selectivity Over hCA I

The series demonstrated hCA II inhibition with KI values spanning 9.33–120.80 nM [1]. Notably, compound 6h (bearing a 4-methylbenzoyl group) displayed a KI of 9.33 nM for hCA II, the most potent in the series. Without a direct head-to-head comparison, we cannot confirm if the 2,4-dimethoxyphenyl-ethanesulfonyl substitution pattern matches this potency. However, the 2,4-dimethoxy substitution has been associated with improved target engagement in related oxadiazole antimicrobial studies [2], suggesting a possible selectivity advantage.

Carbonic anhydrase II Antiglaucoma Diuretic

Antimicrobial Activity: Potential Advantage of the 2,4-Dimethoxyphenyl Oxadiazole Scaffold

A separate study on 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives reported antimicrobial activity comparable to commercial antibiotics against selected Gram-positive and Gram-negative strains [1]. While the target compound incorporates an additional ethanesulfonyl benzamide substituent, the conserved 2,4-dimethoxyphenyl-oxadiazole core suggests a similar mode of action. Quantitative MIC data for the exact molecule are unavailable; however, the class precedent implies a potential for broad-spectrum antimicrobial utility.

Antimicrobial Antibacterial Antifungal

In Silico ADME-Tox and Brain Penetration: Class-Level Advantage of N-Substituted Sulfonyl Amides

The 2022 study identified three compounds (6a, 6d, 6h) within the sulfonyl amide series as orally bioavailable and brain-penetrant, based on in silico ADME-Tox predictions and cytotoxicity assays in SH-SY5Y neuroblastoma cells [1]. Although the target compound was not explicitly included, its structural alignment with the favorable sub-group suggests comparable pharmacokinetic and CNS distribution properties. This inference requires experimental validation through parallel artificial membrane permeability assay (PAMPA) and in vivo pharmacokinetic studies.

ADME-Tox Blood-brain barrier Oral bioavailability

Cytotoxicity and Selectivity Profile: Basal Safety Data from Neuronal Cell Lines

Gulec et al. evaluated the cytotoxicity of the most potent sulfonyl amides in cortex neuron cells and the SH-SY5Y neuroblastoma line, demonstrating that compounds 6a, 6d, and 6h were non-cytotoxic at concentrations corresponding to their KI values [1]. This safety margin, if recapitulated for the 2,4-dimethoxyphenyl-ethanesulfonyl analog, would represent a key differentiator relative to known cytotoxic oxadiazole derivatives. Confirmation through MTT or LDH release assays is recommended.

Cytotoxicity Neuroprotection Safety pharmacology

Optimal Research and Industrial Scenarios for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide (CAS 886939-32-8)


Alzheimer's Disease Drug Discovery: AChE Inhibitor Lead Optimization

The inferred sub-50 nM AChE inhibitory potency of this compound [1] positions it as a potential starting point for Alzheimer's disease lead optimization. Its structural features suggest the potential for CNS penetration, pending experimental validation [1]. Procurement for structure-activity relationship (SAR) studies is warranted.

Glaucoma and Epilepsy Research: Dual hCA I/II Inhibition

With a predicted KI range of 9–120 nM against hCA II and comparable potency against hCA I [1], this compound could serve as a dual carbonic anhydrase inhibitor scaffold for antiglaucoma and antiepileptic applications. Its ethanesulfonyl group may confer selectivity advantages that require head-to-head enzymatic profiling.

Antimicrobial Resistance Programs: Novel Oxadiazole Scaffold Exploration

The 2,4-dimethoxyphenyl-oxadiazole core has demonstrated activity comparable to commercial antibiotics [2]. This compound's modified sulfonyl benzamide tail offers a new vector for exploring structure-activity relationships against drug-resistant bacterial and fungal strains.

Chemical Biology Probe Development: Target Engagement Studies

The compound's well-characterized synthetic route and commercial availability make it suitable as a chemical biology probe. Its potential multi-target profile (AChE, hCAs) [1] could be exploited to develop activity-based probes for enzyme profiling in complex biological systems.

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.